molecular formula C7H3Br3N2 B12831493 2,6,8-Tribromoimidazo[1,2-a]pyridine

2,6,8-Tribromoimidazo[1,2-a]pyridine

Cat. No.: B12831493
M. Wt: 354.82 g/mol
InChI Key: VGQKCOKLLRRNEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8-Tribromoimidazo[1,2-a]pyridine typically involves the bromination of imidazo[1,2-a]pyridine. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration .

Mechanism of Action

The mechanism of action of 2,6,8-Tribromoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of key enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H3Br3N2

Molecular Weight

354.82 g/mol

IUPAC Name

2,6,8-tribromoimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H3Br3N2/c8-4-1-5(9)7-11-6(10)3-12(7)2-4/h1-3H

InChI Key

VGQKCOKLLRRNEW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Br)Br)Br

Origin of Product

United States

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